5-O-Déméthyl Oméprazole
Vue d'ensemble
Description
5’-O-Desmethyl omeprazole: is a metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is formed through the metabolic process involving the cytochrome P450 enzyme system, specifically CYP2C19 . It plays a crucial role in the pharmacokinetics and pharmacodynamics of omeprazole and its isomer, esomeprazole .
Applications De Recherche Scientifique
Chemistry: 5’-O-Desmethyl omeprazole is used as a reference standard in analytical chemistry to study the metabolism of omeprazole and its isomers .
Biology: In biological research, it is used to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of omeprazole .
Medicine: The compound is studied for its pharmacokinetic properties and its role in the efficacy and safety of omeprazole and esomeprazole treatments .
Industry: In the pharmaceutical industry, 5’-O-Desmethyl omeprazole is used in the development and quality control of omeprazole-based medications .
Mécanisme D'action
Target of Action
The primary target of 5-O-Desmethyl Omeprazole is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach . It plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling acid-related disorders .
Mode of Action
5-O-Desmethyl Omeprazole, like its parent compound omeprazole, inhibits the proton pump by covalently binding to the H+/K+ ATPase enzyme . This interaction results in a reduction of gastric acid secretion . The compound has a high specificity for the acidic environment of the parietal cell, where it is accumulated, activated, and inhibits the proton pump .
Biochemical Pathways
The formation of the hydroxy and 5-O-Desmethyl metabolites of esomeprazole, from which 5-O-Desmethyl Omeprazole is derived, is mediated primarily by the cytochrome P450 (CYP) 2C19 enzyme, whereas the formation of the sulphone metabolite is via CYP3A4 . This process demonstrates stereoselective metabolism .
Pharmacokinetics
5-O-Desmethyl Omeprazole is metabolized more slowly than omeprazole, resulting in higher plasma concentrations for longer periods . This leads to a greater area under the concentration-time curve (AUC), indicating higher bioavailability . The compound is 97% bound to plasma proteins . The pharmacokinetics of esomeprazole, from which 5-O-Desmethyl Omeprazole is derived, is consistent in healthy subjects and across different patient populations .
Result of Action
The inhibition of the proton pump by 5-O-Desmethyl Omeprazole leads to a reduction in gastric acid secretion . This results in an increase in gastric pH, which is beneficial for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
The action of 5-O-Desmethyl Omeprazole is influenced by several factors. For instance, individuals with a severe deficit in their liver function may have a lower rate of metabolism . Additionally, the compound’s action can be affected by the individual’s CYP2C19 metabolizer status . The pharmacokinetics of esomeprazole in individuals with impaired renal function is unlikely to differ from that in healthy individuals .
Analyse Biochimique
Biochemical Properties
5-O-Desmethyl Omeprazole plays a significant role in biochemical reactions as a metabolite of omeprazole. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes catalyze the demethylation of omeprazole, resulting in the formation of 5-O-Desmethyl Omeprazole. This interaction is crucial for the metabolism and clearance of omeprazole from the body.
Cellular Effects
5-O-Desmethyl Omeprazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a metabolite of omeprazole, it contributes to the overall pharmacological effects of the parent compound. Omeprazole and its metabolites, including 5-O-Desmethyl Omeprazole, inhibit the H+,K±ATPase enzyme in the gastric parietal cells, leading to reduced gastric acid secretion . This inhibition affects cellular signaling pathways involved in acid production and can influence gene expression related to acid secretion and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5-O-Desmethyl Omeprazole involves its interaction with the H+,K±ATPase enzyme in the gastric parietal cells. By inhibiting this enzyme, 5-O-Desmethyl Omeprazole reduces the production of gastric acid . The binding of 5-O-Desmethyl Omeprazole to the enzyme leads to its inhibition, preventing the exchange of hydrogen and potassium ions across the gastric membrane. This inhibition is crucial for the therapeutic effects of omeprazole and its metabolites in reducing gastric acid secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-O-Desmethyl Omeprazole can change over time. The stability and degradation of 5-O-Desmethyl Omeprazole are important factors that influence its long-term effects on cellular function. Studies have shown that the formation of 5-O-Desmethyl Omeprazole is dependent on the activity of cytochrome P450 enzymes, and any changes in enzyme activity can affect the levels of this metabolite . Additionally, the long-term effects of 5-O-Desmethyl Omeprazole on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of 5-O-Desmethyl Omeprazole can vary with different dosages in animal models. Studies have shown that higher doses of omeprazole and its metabolites, including 5-O-Desmethyl Omeprazole, can lead to increased inhibition of gastric acid secretion . At high doses, there may be potential toxic or adverse effects, such as disruptions in the gastrointestinal microbiome and digestive disturbances . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
5-O-Desmethyl Omeprazole is involved in metabolic pathways that include its formation and further metabolism. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes catalyze the demethylation of omeprazole, resulting in the production of 5-O-Desmethyl Omeprazole. The metabolite can undergo further metabolic transformations, contributing to the overall clearance of omeprazole from the body.
Transport and Distribution
The transport and distribution of 5-O-Desmethyl Omeprazole within cells and tissues are influenced by various factors. The metabolite is transported across cellular membranes and distributed to different tissues, including the liver and kidneys . The interaction of 5-O-Desmethyl Omeprazole with transporters and binding proteins can affect its localization and accumulation within specific tissues. These factors play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of the metabolite.
Subcellular Localization
The subcellular localization of 5-O-Desmethyl Omeprazole is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+,K±ATPase enzyme . The targeting signals and post-translational modifications of 5-O-Desmethyl Omeprazole direct it to specific compartments or organelles within the cells. This localization is essential for its activity and function in reducing gastric acid secretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5’-O-Desmethyl omeprazole involves the demethylation of omeprazole. This can be achieved through various synthetic routes, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents . The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of 5’-O-Desmethyl omeprazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents . The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-Desmethyl omeprazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Omeprazole: The parent compound from which 5’-O-Desmethyl omeprazole is derived.
Esomeprazole: The S-isomer of omeprazole, which also undergoes similar metabolic transformations.
Lansoprazole, Pantoprazole, Rabeprazole: Other proton pump inhibitors with similar mechanisms of action but different metabolic profiles.
Uniqueness: 5’-O-Desmethyl omeprazole is unique due to its specific formation pathway involving CYP2C19 and its role in the pharmacokinetics of omeprazole and esomeprazole. Its metabolic profile contributes to the overall efficacy and safety of these medications .
Activité Biologique
5-O-Desmethyl omeprazole is a significant metabolite of the proton pump inhibitor (PPI) omeprazole. Understanding its biological activity is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes diverse research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity of 5-O-desmethyl omeprazole.
5-O-Desmethyl omeprazole is characterized by the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₇N₃O₃S |
Average Molecular Weight | 331.389 g/mol |
LogP | 2.29 |
pKa (Strongest Acidic) | 9.02 |
pKa (Strongest Basic) | 4.77 |
Physiological Charge | 0 |
Pharmacokinetics
The pharmacokinetic profile of 5-O-desmethyl omeprazole is influenced by its metabolism from omeprazole, primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The bioavailability of this metabolite is subject to variations based on genetic polymorphisms affecting these enzymes.
- Absorption : Following oral administration, peak plasma concentrations are typically reached within 0.5 to 3.5 hours.
- Half-life : The half-life of 5-O-desmethyl omeprazole ranges from approximately 0.5 to 1 hour in healthy subjects.
- Metabolism : It undergoes further metabolism to form other metabolites, including hydroxylated forms and sulfone derivatives.
As a metabolite of omeprazole, 5-O-desmethyl omeprazole retains some degree of biological activity related to gastric acid secretion inhibition. It functions by irreversibly binding to the H+/K+ ATPase in parietal cells, leading to decreased gastric acid production.
Anti-inflammatory Effects
Recent studies have indicated potential anti-inflammatory properties of PPIs, including 5-O-desmethyl omeprazole:
- CNS Effects : Research has shown that omeprazole and its metabolites may exert neuroprotective effects by reducing pro-inflammatory cytokines in microglial cells, which are critical in neuroinflammation associated with neurodegenerative diseases .
- Case Study : In a murine model, administration of omeprazole demonstrated a reduction in neuropathic pain through anti-inflammatory mechanisms .
Case Studies and Research Findings
- Neuroinflammation Study : A study exploring the distribution of omeprazole metabolites in mouse brains found that various administration routes affected the pharmacokinetics and metabolite profiles significantly . This suggests that understanding the metabolic pathway is essential for assessing the therapeutic potential of these compounds in treating CNS disorders.
- Metabolite Identification : A comprehensive profiling study identified multiple metabolites, including 5-O-desmethyl omeprazole, using advanced liquid chromatography-mass spectrometry techniques. This study emphasized the importance of identifying metabolites for understanding drug efficacy and safety .
- Equine Pharmacology : Research investigating the metabolism of omeprazole in horses highlighted the role of specific cytochrome P450 enzymes in producing metabolites like 5-O-desmethyl omeprazole, which could influence dosing regimens in veterinary medicine .
Propriétés
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439414 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-49-2 | |
Record name | 5-o-Desmethylomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-DESMETHYLOMEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.